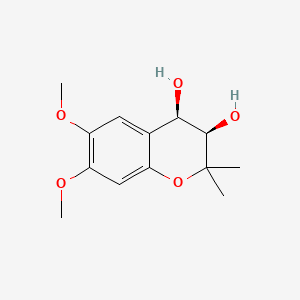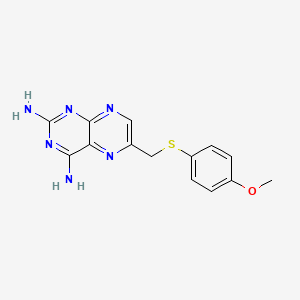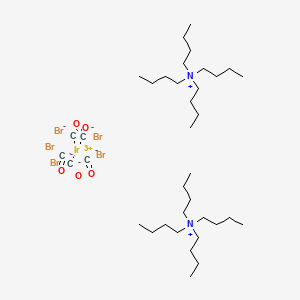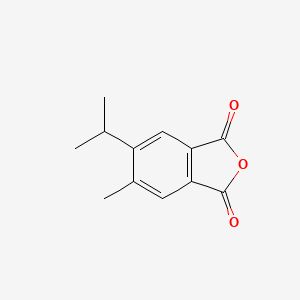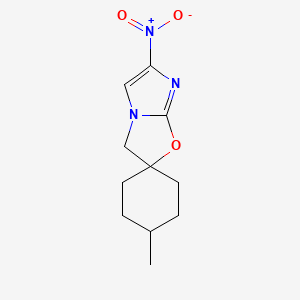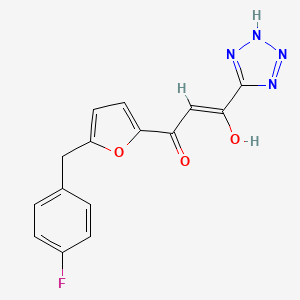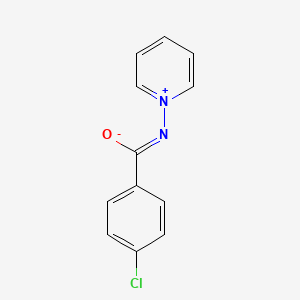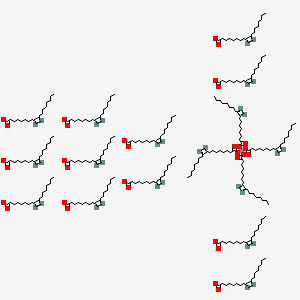
Zirconium oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium oleate is a chemical compound formed by the reaction of zirconium with oleic acid. It is a coordination complex where zirconium is bonded to the carboxylate group of oleic acid. This compound is known for its unique properties, including its ability to form stable dispersions in organic solvents, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium oleate can be synthesized through a simple one-step method. The process involves the decomposition of a this compound complex in a high boiling organic solvent. This method allows for the formation of monodisperse zirconium oxide nanoparticles . The reaction typically requires a high boiling point solvent and controlled temperature conditions to ensure the proper formation of the complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zirconium salts and oleic acid. The reaction is carried out under controlled conditions to ensure the formation of a stable complex. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium oleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide.
Reduction: Under certain conditions, this compound can be reduced to form zirconium metal.
Substitution: The oleate ligands in this compound can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include zirconium oxide, zirconium metal, and various zirconium complexes depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zirconium oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable dispersions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants.
Wirkmechanismus
The mechanism of action of zirconium oleate involves its ability to interact with various molecular targets and pathways. In drug delivery systems, this compound can encapsulate therapeutic agents and release them in a controlled manner. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium stearate: Similar to zirconium oleate but uses stearic acid instead of oleic acid.
Zirconium palmitate: Another similar compound where palmitic acid is used.
Zirconium laurate: Uses lauric acid in place of oleic acid.
Uniqueness
This compound is unique due to its ability to form stable dispersions in organic solvents, which is not as pronounced in other zirconium carboxylates. This property makes it particularly useful in applications requiring stable colloidal systems .
Eigenschaften
CAS-Nummer |
42040-79-9 |
|---|---|
Molekularformel |
C288H528O32Zr-12 |
Molekulargewicht |
4594 g/mol |
IUPAC-Name |
(Z)-octadec-9-enoate;zirconium(4+) |
InChI |
InChI=1S/16C18H34O2.Zr/c16*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h16*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;;;;;;;;;;;;;+4/p-16/b16*10-9-; |
InChI-Schlüssel |
HIWLEZRZSNLZDH-FIFQZATGSA-A |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+4] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



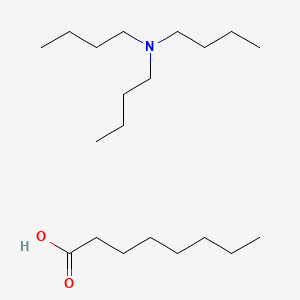
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
